molecular formula C15H17ClN2O5S2 B12213562 N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12213562
M. Wt: 404.9 g/mol
InChI Key: MXPIHTOQQXTDFM-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone (5,5-dioxide) group. The Z-configuration of the imine bond and the 3-chloro-4-methoxyphenyl substituent distinguish its stereoelectronic profile. This compound is hypothesized to exhibit biological activity due to structural similarities with hypoglycemic and anti-inflammatory thiazolidinedione derivatives .

Properties

Molecular Formula

C15H17ClN2O5S2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C15H17ClN2O5S2/c1-22-6-14(19)17-15-18(9-3-4-12(23-2)10(16)5-9)11-7-25(20,21)8-13(11)24-15/h3-5,11,13H,6-8H2,1-2H3

InChI Key

MXPIHTOQQXTDFM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Biological Activity

N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 345.80 g/mol

The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the methoxy and chloro substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d][1,3]thiazoles have shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound demonstrated an IC50 value in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Enzyme Inhibition

Inhibitory studies have shown that this compound can act as an inhibitor of various enzymes linked to disease processes. For example, it has been reported to inhibit monoamine oxidase (MAO) activity, which is crucial in the treatment of neurological disorders such as depression and Parkinson's disease. The IC50 for MAO-B inhibition was found to be approximately 1.5 μM .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
  • Enzyme Interaction : By binding to active sites of target enzymes like MAO-B, it alters their activity and affects neurotransmitter levels.
  • Cell Cycle Arrest : Studies suggest that it may induce G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects by reducing neuronal cell death and improving cognitive function in animal models .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with thieno[3,4-d][1,3]thiazole structures exhibit notable anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chloro and methoxy groups enhances its biological activity by modulating interactions with cellular targets.
  • Antimicrobial Properties :
    • Preliminary studies suggest that N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a DGAT2 inhibitor, which is crucial for lipid metabolism and could have implications in treating metabolic disorders such as obesity and diabetes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin and tetracycline, suggesting its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Chemical Reactions Involving N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide

This compound can participate in various chemical reactions typical of thiazole derivatives, including:

  • Hydrolysis : The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.

  • Nucleophilic Substitution : The presence of the thieno-thiazole ring allows for nucleophilic substitution reactions, which can modify the compound's structure.

  • Oxidation/Reduction : The compound may undergo oxidation or reduction reactions, affecting its oxidation state and potentially altering its biological activity.

Reaction Conditions:

Reaction TypeConditionsOutcome
HydrolysisAcidic or Basic ConditionsCleavage of Amide Bond
Nucleophilic SubstitutionPresence of NucleophileModification of Thieno-Thiazole Ring
Oxidation/ReductionPresence of Oxidizing/Reducing AgentChange in Oxidation State

Analytical Techniques for Characterization

To confirm the structure and purity of N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-2-methoxyacetamide, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Analytical Data:

TechniqueInformation Provided
NMRMolecular Structure
MSMolecular Weight and Fragmentation
IRFunctional Groups

Potential Uses:

  • Antimicrobial Agents : Effective against various pathogens.

  • Anticancer Agents : Potential inhibitors of cancer cell growth.

  • Other Therapeutic Applications : May interact with enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including thiazolidinediones, tetrahydrothienothiazoles, and substituted acetamides. Key comparisons are outlined below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings
N-[(2Z)-3-(3-Chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide Tetrahydrothienothiazole-5,5-dioxide 3-Chloro-4-methoxyphenyl, 2-methoxyacetamide ~422.88 (calculated) Hypothesized hypoglycemic activity; sulfone group enhances metabolic stability
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothienothiazole-5,5-dioxide 2-Methoxyphenyl, 2-methoxyacetamide 408.43 Positional isomer of the target compound; reduced steric hindrance
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Thiazolidinedione 4-Nitrophenyl, methoxyphenoxy 430.2 Demonstrated hypoglycemic activity in mice (IC₅₀ = 12.3 μM)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl-thiadiazole Phenyl, trichloroethyl 383.69 Intermediate in triazine synthesis; high thermal stability (mp = 503–504 K)

Pharmacological and Physicochemical Properties

  • Bioactivity : The 3-chloro-4-methoxyphenyl group in the target compound may enhance receptor binding compared to 2-methoxyphenyl analogues due to increased electron-withdrawing effects .
  • Metabolic Stability: The sulfone group in the tetrahydrothienothiazole core improves oxidative stability relative to non-sulfonated analogues .
  • Thermal Stability : Trichloroethyl-thiadiazole derivatives exhibit higher melting points (>500 K), suggesting robust crystalline packing .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 3c) enhance hypoglycemic activity, while methoxy groups improve solubility .
  • Chloro substituents at the 3-position (target compound) may reduce metabolic degradation compared to unsubstituted phenyl rings .

Synthetic Challenges: Cyclization reactions for tetrahydrothienothiazoles require precise stoichiometry of mercaptoacetic acid to avoid byproducts . Thiadiazole intermediates (e.g., 4.1) are sensitive to reaction conditions, necessitating controlled acid catalysis .

Q & A

Q. What are the standard synthetic protocols for this compound, and how is reaction completion monitored?

The synthesis typically involves condensation reactions under controlled conditions. For example, a two-step approach may include:

  • Step 1 : Reacting a substituted benzylidene precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base.
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product by aqueous precipitation . Key parameters include molar ratios (e.g., 1:1.5 for precursor to reagent), solvent choice (DMF for solubility), and room-temperature stirring to avoid side reactions.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Essential methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Ethanol-DMF mixtures (e.g., 3:1 v/v) are effective for recrystallization due to their polarity gradient, which enhances crystal lattice formation while solubilizing impurities. Post-synthesis washing with cold water removes residual DMF and salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility.
  • Catalyst selection : Evaluate bases like triethylamine or DBU for enhanced nucleophilicity in condensation steps .
  • Temperature control : Gradual reagent addition (e.g., dropwise chloroacetyl chloride at 20–25°C) minimizes exothermic side reactions .
  • Molar ratio adjustments : Increasing the chloroacetylated reagent to 1.5 equivalents drives the reaction to completion .

Q. How can discrepancies in reported biological activity data (e.g., hypoglycemic vs. anticancer effects) be resolved?

Contradictions may arise from structural analogs or assay variability. To address this:

  • Comparative bioassays : Test the compound alongside analogs (e.g., varying methoxy or chloro substituents) under standardized conditions (e.g., IC₅₀ in MCF-7 vs. HepG2 cell lines) .
  • Structure-activity relationship (SAR) studies : Correlate substituent positions (e.g., 3-chloro vs. 4-methoxy) with activity trends using molecular docking or pharmacophore modeling .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent residues affecting cytotoxicity assays) .

Q. What advanced techniques are used to resolve the compound’s stereochemistry and solid-state conformation?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the tetrahydrothieno[3,4-d]thiazole core) .
  • DFT calculations : Predicts stable conformers and validates experimental data (e.g., bond angles and torsional strain in the Z-configuration) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Profiles reaction mixtures to detect low-abundance byproducts (e.g., over-chlorinated derivatives).
  • Stability studies : Expose the compound to accelerated degradation conditions (heat, light, humidity) and analyze via HPLC to identify vulnerable functional groups (e.g., sulfone or methoxy moieties) .

Methodological Considerations

Q. What strategies enhance reproducibility in multi-step syntheses?

  • Detailed reaction logs : Document exact timings, solvent batches, and humidity levels.
  • Intermediate characterization : Validate each step via ¹H NMR and mass spectrometry before proceeding .
  • Standardized workup : Use consistent precipitation protocols (e.g., water volume, stirring duration) to minimize batch-to-batch variability .

Q. How can computational tools aid in predicting biological targets or metabolic pathways?

  • Molecular docking : Screen against target libraries (e.g., PPAR-γ for hypoglycemic activity) using software like AutoDock Vina .
  • ADMET prediction : Use platforms like SwissADME to estimate bioavailability, cytochrome P450 interactions, and toxicity risks .

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